5-(Methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a methylsulfanyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors containing sulfur and nitrogen.
Introduction of the methylsulfanyl group: This step involves the substitution of a hydrogen atom on the thiazole ring with a methylsulfanyl group, often using methylthiol or a related reagent.
Attachment of the tetramethyl-1,3,2-dioxaborolan-2-yl group: This is typically done through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a boronic ester and a suitable halide precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or the attached groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: Palladium catalysts for Suzuki-Miyaura coupling.
Major Products
Sulfoxides and sulfones: From oxidation of the methylsulfanyl group.
Modified thiazoles: From substitution reactions on the thiazole ring.
Scientific Research Applications
5-(Methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the boron-containing group suggests potential interactions with biomolecules through boron-oxygen or boron-nitrogen bonds.
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfanyl)-2-phenyl-1,3-thiazole: Similar structure but with a phenyl group instead of the boron-containing group.
2-(Methylsulfanyl)-1,3-thiazole: Lacks the additional substituents on the thiazole ring.
Uniqueness
The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group in 5-(methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole makes it unique compared to other thiazole derivatives. This group can participate in unique chemical reactions and interactions, making the compound valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H18BNO2S2 |
---|---|
Molecular Weight |
283.2 g/mol |
IUPAC Name |
5-methylsulfanyl-2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole |
InChI |
InChI=1S/C12H18BNO2S2/c1-11(2)12(3,4)16-13(15-11)7-6-9-14-8-10(17-5)18-9/h6-8H,1-5H3/b7-6+ |
InChI Key |
DTPSANNEWROUQO-VOTSOKGWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=NC=C(S2)SC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=NC=C(S2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.